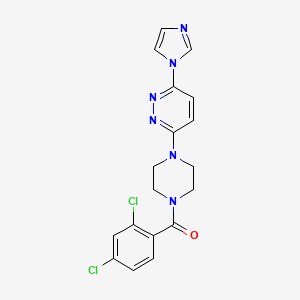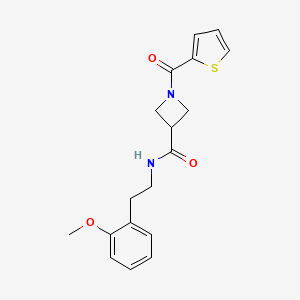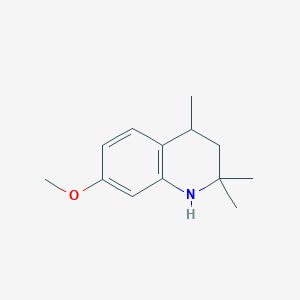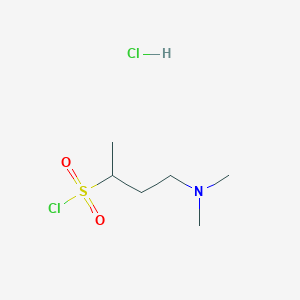![molecular formula C21H15ClF3NO5S B2522469 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate CAS No. 338407-05-9](/img/structure/B2522469.png)
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate is a complex organic compound often studied for its potential applications in various scientific fields. It features a unique structure that includes a pyridine ring substituted with chloro and trifluoromethyl groups, linked through an oxygen atom to a phenyl sulfonyl group and a propionate moiety. This arrangement endows the compound with specific physicochemical properties that make it of interest for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis: : The synthesis of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate typically involves multiple steps
Linking via an Ether Bond: : The pyridine intermediate is then reacted with a phenol derivative to form the ether bond.
Sulfonylation: : This is followed by a sulfonylation reaction where a sulfonyl chloride reacts with the phenol ether intermediate.
Esterification: : The final step involves esterification of the sulfonyl compound with propionic acid.
Industrial Production Methods: : Industrial production would optimize these steps to achieve higher yields and lower costs. The processes would involve:
Batch Processing: : Smaller-scale reactions typically using batch processing to precisely control reaction conditions.
Continuous Flow Systems: : For large-scale production, continuous flow systems might be employed to ensure consistent product quality and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially forming sulfoxide or sulfone derivatives.
Reduction: : Reduction can lead to the removal of the sulfonyl group or conversion to corresponding sulfide.
Substitution: : Aromatic substitutions might introduce different functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or peracids.
Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of catalysts.
Substitution Reagents: : Electrophiles like nitrating agents or brominating agents under controlled conditions.
Major Products Formed: : Depending on the reaction, the products could range from sulfoxides and sulfones in oxidation reactions to substituted aromatic compounds through various substitution reactions.
Aplicaciones Científicas De Investigación
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate is used in:
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying enzyme interactions and inhibition.
Medicine: : Investigated for potential therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of advanced materials or as a part of chemical sensors due to its unique structure.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level, potentially binding to specific enzymes or receptors. The chloro and trifluoromethyl groups contribute to its bioactivity by influencing the electronic properties and steric interactions. The phenyl sulfonyl group may enhance solubility and stability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
When compared to similar compounds, 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate stands out due to its:
Unique Structure: : The combination of a pyridine ring with chloro and trifluoromethyl groups linked to a phenyl sulfonyl group and propionate moiety.
Enhanced Bioactivity: : The specific substituents may lead to more potent biological activity compared to analogous compounds.
Similar Compounds
Compounds with a pyridine ring and similar substitutions.
Molecules featuring phenyl sulfonyl groups linked to other bioactive moieties.
That's a deeper dive into this compound. Anything catching your interest that you'd like to explore further?
Propiedades
IUPAC Name |
[2-(benzenesulfonyl)-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO5S/c1-2-19(27)31-17-11-14(30-20-16(22)10-13(12-26-20)21(23,24)25)8-9-18(17)32(28,29)15-6-4-3-5-7-15/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKMJKDCCVVDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2522386.png)
![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)
![Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2522388.png)








![4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2522403.png)

![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)
